molecular formula C11H14ClNSi B2840385 4-Chloro-2-((trimethylsilyl)ethynyl)aniline CAS No. 180624-15-1

4-Chloro-2-((trimethylsilyl)ethynyl)aniline

Cat. No.: B2840385
CAS No.: 180624-15-1
M. Wt: 223.78
InChI Key: LGSZJGAWHOCXDM-UHFFFAOYSA-N
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Description

4-Chloro-2-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H14ClNSi. It is known for its applications in organic synthesis and material science. This compound is characterized by the presence of a chloro group, a trimethylsilyl group, and an ethynyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((trimethylsilyl)ethynyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as triethylamine.

    Procedure: The 4-chloroaniline is reacted with trimethylsilylacetylene in the presence of the palladium catalyst and base, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions to improve yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or silicon atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Chloro-2-((trimethylsilyl)ethynyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Material Science: The compound is used in the synthesis of materials with electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic solar cells.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((trimethylsilyl)ethynyl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the trimethylsilyl and ethynyl groups can participate in coupling reactions. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the chloro group.

    4-Chloroaniline: Similar structure but lacks the trimethylsilyl and ethynyl groups.

    2-((Trimethylsilyl)ethynyl)aniline: Similar structure but with different substitution pattern.

Uniqueness

4-Chloro-2-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chloro and trimethylsilyl groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSZJGAWHOCXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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